

# Schineolignin C: A Competitive Contender in Protein Tyrosine Phosphatase 1B Inhibition

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Compound of Interest		
Compound Name:	Schineolignin C	
Cat. No.:	B12392664	Get Quote

**Schineolignin C** has demonstrated notable inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme implicated in the negative regulation of insulin and leptin signaling pathways. This positions **Schineolignin C** as a subject of interest in the development of therapeutics for type 2 diabetes and obesity. A comparative analysis with established PTP1B inhibitors reveals its potential within this competitive landscape.

### **Comparative Inhibitory Potency**

The inhibitory efficacy of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Schineolignin C exhibits significant PTP1B inhibition with an IC50 value of  $2.58 \pm 0.14~\mu M$ . When benchmarked against other known PTP1B inhibitors, Schineolignin C demonstrates competitive potency. For instance, it is more potent than naturally derived inhibitors such as caffeoylquinic acid derivatives (IC50 of  $11.1~\mu M$ ) and kaempferol (IC50 of  $279.23~\mu M$ )[1][2]. However, some synthetic compounds and other natural products like mucusisoflavone (IC50 =  $2.5 \pm 0.2~\mu M$ ) show comparable or slightly greater potency[1]. Notably, several inhibitors that have entered clinical trials, such as Ertiprotafib, Trodusquemine, and JTT-551, exhibit a range of IC50 values from the nanomolar to the low micromolar range[2][3].

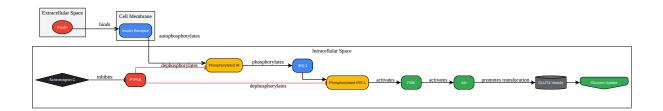


Compound	Туре	IC50 Value (µM)
Schineolignin C	Natural Product	2.58 ± 0.14
Ertiprotafib	Synthetic	1.6 - 29
Trodusquemine (MSI-1436)	Natural Product Derivative	1.0
JTT-551	Synthetic	0.22
Mucusisoflavone	Natural Product	2.5 ± 0.2
Caffeoylquinic acid deriv.	Natural Product	11.1
Kaempferol	Natural Product	279.23
Ursolic Acid (Control)	Natural Product	3.1

## **PTP1B** in the Insulin Signaling Pathway

PTP1B plays a crucial role in attenuating the insulin signaling cascade. Upon insulin binding to its receptor, the insulin receptor (IR) undergoes autophosphorylation on specific tyrosine residues, initiating a downstream signaling cascade that leads to glucose uptake and utilization. PTP1B acts as a negative regulator by dephosphorylating the activated insulin receptor and its substrates, such as Insulin Receptor Substrate 1 (IRS-1), thereby dampening the insulin signal. Inhibition of PTP1B is therefore a promising strategy to enhance insulin sensitivity.





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Caption: Insulin signaling pathway and the inhibitory action of **Schineolignin C** on PTP1B.

## **Experimental Protocols**PTP1B Inhibition Assay

The inhibitory activity of **Schineolignin C** against PTP1B was determined using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.

#### Materials:

- Recombinant human PTP1B enzyme
- p-Nitrophenyl phosphate (pNPP)
- Assay buffer: 50 mM HEPES (pH 7.0), 100 mM NaCl, 1 mM EDTA, 1 mM dithiothreitol (DTT)
- Schineolignin C and other test compounds

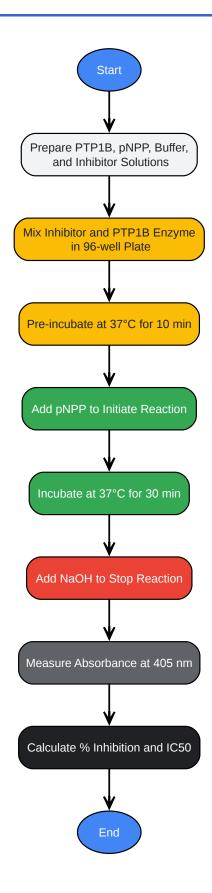


- 96-well microplate
- Microplate reader

#### Procedure:

- The reaction was carried out in a 96-well microplate.
- A solution of the PTP1B enzyme was prepared in the assay buffer.
- Schineolignin C or other test inhibitors were dissolved in DMSO and then diluted with the assay buffer to various concentrations.
- In each well, 10 μL of the inhibitor solution was mixed with 80 μL of the PTP1B enzyme solution.
- The plate was pre-incubated at 37°C for 10 minutes.
- The enzymatic reaction was initiated by adding 10  $\mu$ L of a 10 mM pNPP solution to each well.
- The plate was incubated at 37°C for 30 minutes.
- The reaction was terminated by adding 50 μL of 1 M NaOH.
- The absorbance was measured at 405 nm using a microplate reader.
- The percent inhibition was calculated relative to a control containing DMSO instead of the inhibitor.
- The IC50 value was determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.





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